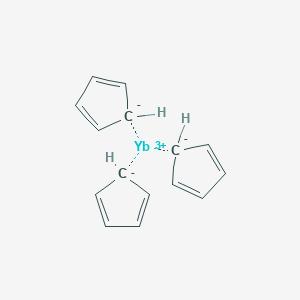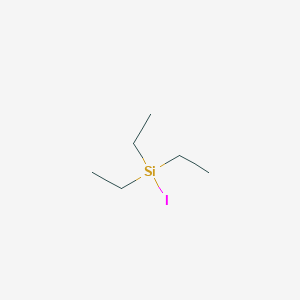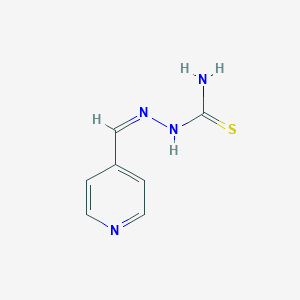
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole, commonly known as PBD, is a well-known fluorescent dye that has been extensively used in scientific research for various applications. It is a unique compound that possesses several advantageous properties, making it a popular choice for researchers in different fields.
Wirkmechanismus
PBD works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of PBD is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from the excited state of one molecule to the ground state of another molecule.
Biochemical and Physiological Effects:
PBD has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable fluorescent probe for scientific research. It does not interfere with cellular processes and does not affect the viability or function of cells.
Vorteile Und Einschränkungen Für Laborexperimente
PBD has several advantages over other fluorescent probes, including high sensitivity, high photostability, and low toxicity. However, it also has some limitations, such as limited solubility in aqueous solutions and a narrow excitation and emission spectrum.
Zukünftige Richtungen
There are several future directions for the use of PBD in scientific research, including the development of new synthesis methods to improve its solubility and expand its excitation and emission spectrum. Other future directions include the application of PBD in live-cell imaging and the development of PBD-based biosensors for the detection of specific biomolecules.
In conclusion, PBD is a versatile and valuable fluorescent dye that has numerous applications in scientific research. Its unique properties make it a popular choice for researchers in different fields, and its minimal biochemical and physiological effects make it a safe and reliable fluorescent probe. With the development of new synthesis methods and the exploration of new applications, PBD is expected to continue to be an important tool in scientific research.
Synthesemethoden
PBD can be synthesized using a variety of methods, including the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a base. Another method involves the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
PBD has been widely used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays. It is commonly used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. PBD has also been used as a fluorescent tag for the labeling of cells and tissues.
Eigenschaften
CAS-Nummer |
1248-45-9 |
|---|---|
Produktname |
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole |
Molekularformel |
C24H16N2O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-25-26-24(27-23)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
InChI-Schlüssel |
OOGWPGBDXYDANB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
Andere CAS-Nummern |
1248-45-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)

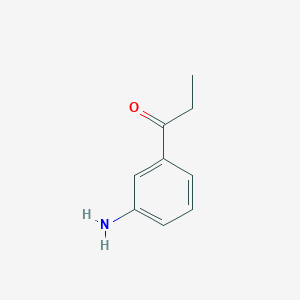
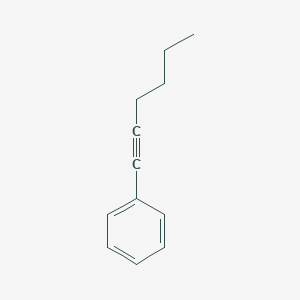
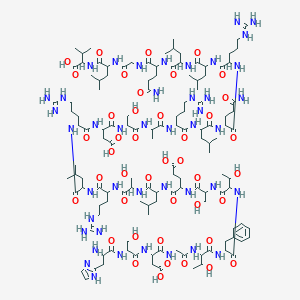
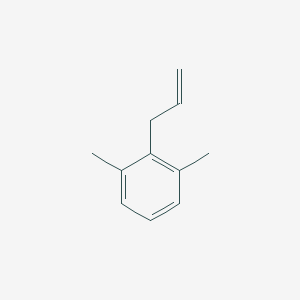
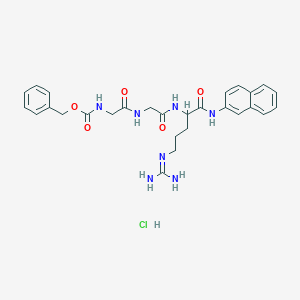
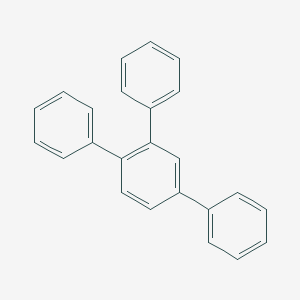
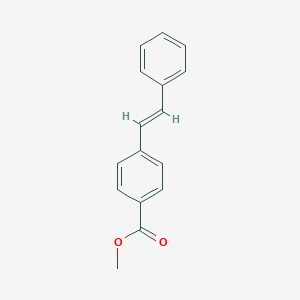
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
